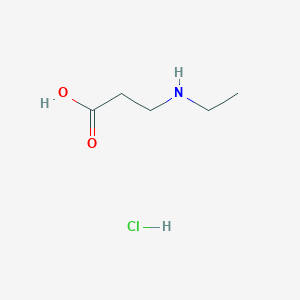

3-(Ethylamino)propanoic acid hydrochloride

Descripción

3-(Ethylamino)propanoic acid hydrochloride (CAS: Not explicitly listed; structurally linked to CID 17910357) is a β-amino acid derivative characterized by an ethylamino group (-NHCH₂CH₃) attached to the β-carbon of propanoic acid, with a hydrochloride counterion. Its molecular formula is C₆H₁₃ClNO₂ (MW: ~181.66 g/mol based on analogous compounds) . The compound’s SMILES string is CCN(C)CCC(=O)O, reflecting the ethylamino substitution and carboxylic acid group. It is synthesized via acid hydrolysis of tert-butoxycarbonyl (Boc)-protected precursors, a method validated in related β-amino acid hydrochlorides .

Propiedades

IUPAC Name |

3-(ethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-6-4-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSJFRCCWAEYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)propanoic acid hydrochloride typically involves the reaction of ethylamine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) are maintained during the reaction.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Solvents: Common solvents include water, ethanol, or other polar solvents.

Industrial Production Methods

In industrial settings, the production of 3-(Ethylamino)propanoic acid hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(Ethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation Products: Amides, nitriles.

Reduction Products: Primary amines, alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Neurological Agents :

3-(Ethylamino)propanoic acid hydrochloride is utilized in the synthesis of various neurological agents. Its structure allows it to act as a precursor for compounds that modulate neurotransmitter systems, particularly those involving amino acids like glutamate and GABA (gamma-aminobutyric acid).- Case Study : Research has shown that derivatives of this compound can enhance synaptic transmission and may have potential therapeutic effects in treating conditions such as epilepsy and anxiety disorders.

-

Metabolic Disorders :

The compound is also investigated for its potential in treating metabolic disorders, particularly those related to amino acid metabolism. Its ability to influence metabolic pathways makes it a candidate for further research in conditions like phenylketonuria (PKU).- Case Study : A study highlighted the use of 3-(Ethylamino)propanoic acid in animal models to assess its effect on metabolic regulation, showing promising results in restoring normal metabolic function.

Understanding the safety profile of 3-(Ethylamino)propanoic acid hydrochloride is essential for its application in pharmaceuticals. Toxicological studies indicate that while the compound exhibits low toxicity at therapeutic doses, further research is necessary to establish a comprehensive safety profile.

- Case Study : Toxicity assessments conducted on various animal models have shown no significant adverse effects at recommended dosages, making it a viable candidate for further clinical studies.

Mecanismo De Acción

The mechanism of action of 3-(Ethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their molecular properties, and functional distinctions:

Pharmacological and Physicochemical Comparisons

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 3-(ethylamino)propanoic acid hydrochloride’s solubility is enhanced compared to its neutral form, whereas ester derivatives (e.g., ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride) are more lipophilic .

- Bioactivity: Compounds like STOCK1N-69160 [(S)-2-((R)-4-((R)-2-amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic acid hydrochloride] demonstrate targeted interactions with viral proteases (e.g., SARS-CoV-2 papain-like protease) due to chlorophenyl and branched alkyl groups .

- Synthetic Utility: Derivatives with aromatic substituents (e.g., 3-cyanophenyl or thiophene) are intermediates in drug discovery, enabling further functionalization for kinase inhibitors or antimicrobial agents .

Actividad Biológica

3-(Ethylamino)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 3-(Ethylamino)propanoic acid hydrochloride is with a molecular weight of approximately 137.61 g/mol. The compound features an ethylamino group attached to a propanoic acid backbone, contributing to its solubility and reactivity.

Biological Activity Overview

3-(Ethylamino)propanoic acid hydrochloride exhibits several biological activities, particularly in the following areas:

- Neurotransmitter Modulation : It acts as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. This modulation is essential for synaptic plasticity and cognitive functions.

- Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Potential Antidepressant Effects : Similar compounds have shown promise in treating depression through mechanisms involving NMDA receptor antagonism and subsequent modulation of glutamate signaling pathways.

The biological activity of 3-(Ethylamino)propanoic acid hydrochloride can be attributed to several mechanisms:

- Glutamate Receptor Interaction : It may act as a non-competitive antagonist at NMDA receptors, leading to increased glutamate release and enhanced activity at AMPA receptors, thereby promoting neuroplasticity .

- Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes, potentially disrupting peptidoglycan synthesis, which is crucial for bacterial cell wall integrity .

- Neuroprotective Effects : By modulating signaling pathways such as ERK/MAPK and PI3K/Akt, it may enhance neuronal survival and function under stress conditions .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(Ethylamino)propanoic acid hydrochloride against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 64-128 |

| Candida albicans | 64 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against yeast-like fungi and certain bacteria .

Case Study 2: Neuropharmacological Effects

In a controlled study on animal models, the administration of compounds similar to 3-(Ethylamino)propanoic acid hydrochloride demonstrated improvements in depressive symptoms. The mechanism involved increased BDNF levels and enhanced synaptic plasticity markers, suggesting potential applications in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.